N-[2-(3-oxoprop-1-enyl)phenyl]benzamide
Description
N-[2-(3-oxoprop-1-enyl)phenyl]benzamide is a synthetic benzamide derivative characterized by a benzamide group (C₆H₅CONH-) attached to a phenyl ring substituted with a 3-oxoprop-1-enyl moiety (CH₂=CHCO-).
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28g/mol |
IUPAC Name |
N-[2-[(E)-3-oxoprop-1-enyl]phenyl]benzamide |
InChI |
InChI=1S/C16H13NO2/c18-12-6-10-13-7-4-5-11-15(13)17-16(19)14-8-2-1-3-9-14/h1-12H,(H,17,19)/b10-6+ |
InChI Key |
UWKXWRIRYVEEHY-UXBLZVDNSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C=CC=O |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2/C=C/C=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C=CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Antimicrobial and Anticancer Azetidinone-Benzamides
Key Compounds :
- N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (Compound 4)
- N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (Compound 17)
Comparison :
- Structural Features: These analogs incorporate a β-lactam (azetidinone) ring fused to the benzamide core, unlike the α,β-unsaturated ketone in the target compound.
- Biological Activity : Compound 4 demonstrated potent broad-spectrum antimicrobial activity (Gram-positive, Gram-negative bacteria, fungi), while Compound 17 showed selective anticancer activity against MCF7 breast cancer cells. QSAR studies linked their efficacy to topological indices (Balaban index, molecular connectivity) .
- Reactivity: The azetidinone ring is prone to ring-opening reactions, whereas the 3-oxopropenyl group in the target compound may participate in conjugate addition or redox interactions.
Table 1: Activity Summary of Azetidinone-Benzamides
| Compound | Antimicrobial (MIC range) | Anticancer (IC₅₀, MCF7) | Key Substituents |
|---|---|---|---|
| 4 | 2–8 µg/mL | N/A | Chlorophenyl, azetidinone |
| 17 | N/A | 12–15 µM | Styryl, azetidinone |
Anti-inflammatory Benzimidazole-Benzamides
Key Compounds :
- N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide (3a)
- N-[2-(4-chloro-phenyl)-benzimidazol-1-yl methyl]-benzamide (3g)
Comparison :
- Structural Features: These derivatives feature a benzimidazole ring linked via a methyl group to the benzamide, contrasting with the 3-oxopropenyl-phenyl substitution in the target compound. The benzimidazole group enhances π-π stacking and hydrogen-bond donor capacity .
- Biological Activity: Compounds 3a and 3g exhibited significant anti-inflammatory and analgesic effects (100 mg/kg dose, p.o.) with low gastric toxicity.
- Synthesis : Prepared via Mannich reaction, whereas the target compound’s synthesis likely involves palladium-catalyzed coupling or ketone functionalization (analogous to ).
Naturally Occurring Benzamides
Key Compounds :
- N-[1-(benzoyloxy)ethyl]benzamide (Compound 8)
- N-(2-phenethyl)benzamide (Compound 9)
Comparison :
Pesticidal Benzamides
Key Compounds :
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide)
Comparison :
- Structural Features : Flutolanil and mepronil feature trifluoromethyl or methyl groups at the benzamide’s ortho position, paired with alkoxy-phenyl substituents. These electron-withdrawing groups enhance stability and pesticidal activity .
Table 2 : Pesticidal Benzamides and Substituent Effects
| Compound | Substituents | Target Pathway |
|---|---|---|
| Flutolanil | 2-CF₃, 3-isopropoxy-phenyl | Succinate dehydrogenase |
| Mepronil | 2-CH₃, 3-isopropoxy-phenyl | Fungal lipid biosynthesis |
Thioether-Benzamides for Oncology and Virology
Key Compounds :
- 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-benzamide
Preparation Methods
Reaction Overview
The Claisen rearrangement offers a robust pathway for introducing the 3-oxoprop-1-enyl moiety onto the benzamide scaffold. Adapted from a patented benzamide synthesis, this method involves two key steps: allylation of a phenolic precursor followed by thermal rearrangement .
Allylation of 2-Hydroxybenzamide
2-Hydroxybenzamide (salicylamide) undergoes allylation using allyl bromide in the presence of a polar solvent (e.g., acetonitrile or dichloromethane) and an inorganic base such as potassium carbonate. The reaction proceeds under reflux (6–10 hours) to yield 2-allyloxybenzamide:
Key Conditions
Claisen Rearrangement
The allyloxy intermediate undergoes a solvent-free Claisen rearrangement at elevated temperatures (150–200°C) for 30–60 minutes, forming the 3-oxoprop-1-enyl group:
Optimization Insights
-
Temperatures <150°C result in incomplete rearrangement, while >200°C risks decomposition.
-
Reaction times exceeding 60 minutes offer no yield improvement.
Table 1: Claisen Rearrangement Method Parameters
| Step | Conditions | Yield (Reported) |
|---|---|---|
| Allylation | KCO, CHCN, reflux | 85–90% |
| Claisen Rearrangement | 150–200°C, 30–60 min | 92–95% |
Direct Acylation of Anthranilamide with Acryloyl Chloride
Reaction Mechanism
This method, inspired by the synthesis of analogous antiproliferative benzamides, involves acylation of anthranilamide (2-aminobenzamide) with acryloyl chloride in pyridine:
Procedure
-
Reagent Preparation : Acryloyl chloride is generated in situ from acrylic acid and thionyl chloride or purchased commercially.
-
Coupling Reaction : Anthranilamide and acryloyl chloride (1.2 equivalents) are stirred in pyridine at 0–5°C for 4–6 hours.
-
Workup : The product is precipitated, filtered, and recrystallized from ethanol/water.
Critical Parameters
Table 2: Acylation Method Performance
Oxazolone Intermediate Approach
Synthetic Strategy
While less direct, this method leverages oxazolone chemistry to construct the benzamide-propenyl framework. The protocol involves:
-
Oxazolone Formation : Condensation of 4-methoxybenzaldehyde with hippuric acid to form 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one.
-
Ring-Opening Reaction : Treatment with acryloyl chloride under basic conditions to introduce the propenyl group.
Limitations and Adaptations
-
The oxazolone route requires additional steps to install the propenyl moiety, reducing overall efficiency.
-
Yields for analogous compounds range from 60–65%, suggesting room for optimization.
Table 3: Oxazolone Method Key Data
| Step | Conditions | Yield |
|---|---|---|
| Oxazolone Synthesis | Acetic anhydride, 120°C, 2 hours | 68% |
| Propenyl Insertion | Acryloyl chloride, NaOAc, 100°C | 62% |
Comparative Analysis of Methods
Efficiency and Scalability
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-[2-(3-oxoprop-1-enyl)phenyl]benzamide?
The synthesis typically involves multi-step reactions, starting with commercially available benzamide and hydrazone precursors. Key steps include:
- Coupling reactions to introduce the 3-oxoprop-1-enyl group via controlled nucleophilic addition .
- Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) to stabilize reactive intermediates .
- Purification using column chromatography or recrystallization to isolate the final product with >90% purity .
Optimization focuses on minimizing side reactions (e.g., enol tautomerization) by adjusting pH and reaction time .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- 1H/13C NMR : Assigns proton environments and confirms substitution patterns (e.g., distinguishing aromatic protons at δ 7.2–8.1 ppm) .
- FT-IR : Identifies carbonyl stretching vibrations (C=O at ~1670 cm⁻¹) and enol ether linkages (C-O-C at ~1250 cm⁻¹) .
- HPLC : Monitors reaction progress and quantifies impurities using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks in polymorphic forms .
Q. How do electron-donating and withdrawing substituents influence reaction efficiency in benzamide derivatives?
- Electron-donating groups (e.g., -OCH₃, -CH₃) increase nucleophilicity at the phenyl ring, enhancing coupling yields (e.g., 84–92% for methoxy-substituted derivatives) .
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce reactivity due to deactivation but improve electrophilic substitution in follow-up reactions .
- Steric hindrance from bulky substituents (e.g., tert-butyl) can block reactive sites, necessitating longer reaction times .
Advanced Research Questions
Q. What computational approaches predict the reactivity and stability of this compound derivatives?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to explain crystal packing trends .
- Molecular docking : Models interactions with biological targets (e.g., GPR35 receptors) to guide SAR studies .
Q. How can researchers resolve contradictions in synthetic yields when varying benzamide substituents?
- Case study : Benzyl-substituted derivatives fail to react due to steric hindrance (0% yield), while methyl groups yield 76–89% .
- Troubleshooting :
- Replace bulky substituents with linear alkyl chains to reduce steric effects.
- Use activating agents (e.g., EDCI) or microwave-assisted synthesis to overcome kinetic barriers .
- Validate substituent compatibility with reaction mechanisms (e.g., Friedel-Crafts vs. SNAr) .
Q. What are the implications of polymorphic forms on physicochemical properties, and how are they characterized?
- Polymorph identification : XRD distinguishes between P21/n space groups with varying unit cell parameters (e.g., Polymorph I: a=10.2 Å vs. Polymorph II: a=9.8 Å) .
- Property impacts : Polymorph I exhibits higher solubility due to looser crystal packing, while Polymorph II has better thermal stability .
- Methodology : Screen polymorphs via solvent-drop grinding or temperature-gradient crystallization .
Q. How is structure-activity relationship (SAR) analysis conducted for benzamide derivatives targeting receptors like GPR35 or AChE?
- Functional assays : Measure EC₅₀ values using dynamic mass redistribution (DMR) for GPR35 agonism (e.g., EC₅₀ = 0.041 μM for compound 63) .
- Substituent profiling : Introduce electron-deficient groups (e.g., -CF₃) to enhance receptor binding affinity via hydrophobic interactions .
- Selectivity testing : Compare inhibitory potency against off-target enzymes (e.g., BuChE vs. AChE) to optimize therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
